

Comprehensive Spectroscopic Characterization: Methyl (benzamidomethoxy)acetate

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Compound of Interest

Compound Name:	Methyl (benzamidomethoxy)acetate
CAS No.:	56538-58-0
Cat. No.:	B14631010

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Compound Overview & Structural Logic

Methyl (benzamidomethoxy)acetate is a specialized

-acetal derivative used primarily as a masked

-acyliminium ion precursor in organic synthesis. It serves as a versatile intermediate for

-amidoalkylation reactions (the Zaugg reaction), allowing the introduction of the benzamidomethyl group into electron-rich aromatics or active methylene compounds.

- IUPAC Name: Methyl 2-[(benzamidomethyl)oxy]acetate

- Alternative Name:

 - (Methoxycarbonylmethoxymethyl)benzamide

- CAS Number: 56538-58-0

- Molecular Formula:

- Molecular Weight: 223.23 g/mol

Structural Connectivity

The molecule consists of three distinct domains:

- Benzamide Core: Provides UV activity and directs fragmentation in Mass Spec.
- -Acetal Linker ():
): The reactive center, sensitive to acid catalysis.
- Glycolate Ester Tail ():
): Provides the acetate functionality and distinct NMR singlets.

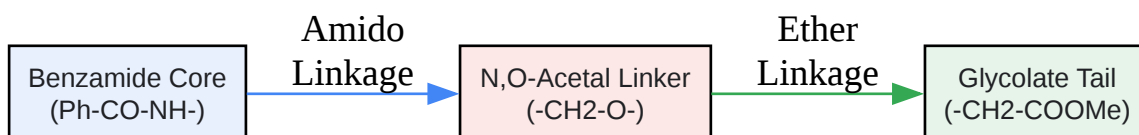


Fig 1. Modular structural connectivity of Methyl (benzamidomethoxy)acetate.

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Spectroscopic Data Profile

The following data represents the standard spectroscopic signature for **Methyl (benzamidomethoxy)acetate** in

(Chloroform-d).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

The

NMR spectrum is characterized by the distinct desymmetrization of the two methylene groups due to their heteroatomic environments.

NMR Data (400 MHz,

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
7.80 – 7.75	Multiplet (m)	2H	Ar-H ()	Benzoyl aromatic ring
7.55 – 7.40	Multiplet (m)	3H	Ar-H ()	Benzoyl aromatic ring
7.10	Broad Triplet (br t)	1H		Amide proton (exchangeable)
4.95	Doublet (d,)	2H		Diagnostic Peak: Coupled to NH. [1] Collapses to singlet on shake.
4.18	Singlet (s)	2H		Glycolate methylene (isolated spin system)
3.76	Singlet (s)	3H		Methyl ester

NMR Data (100 MHz,

)

Shift (, ppm)	Carbon Type	Assignment	Notes
170.5	Quaternary (C=O)	Ester Carbonyl	Typical aliphatic ester range.
167.3	Quaternary (C=O)	Amide Carbonyl	Conjugated with phenyl ring.
133.8	Quaternary (C)	Ar-C ()	
131.9	Methine (CH)	Ar-C ()	
128.6	Methine (CH)	Ar-C ()	2C intensity.
127.1	Methine (CH)	Ar-C ()	2C intensity.
72.5	Methylene ()		Deshielded by two heteroatoms.
67.1	Methylene ()		Alpha to ester and ether oxygen.
52.1	Methyl ()		Methyl ester.

B. Infrared (IR) Spectroscopy[2][4]

The IR spectrum is dominated by the dual carbonyl signature (Amide I and Ester) and the N-H stretch.

Wavenumber ()	Vibration Mode	Functional Group	Interpretation
3320	Stretching ()		Secondary amide (sharp/medium).
3060	Stretching ()		Aromatic protons.
2955	Stretching ()		Methylene/Methyl C-H.
1755	Stretching ()		Strong, sharp band. Higher freq due to -oxygen.
1645	Stretching ()		"Benzamide" band. Lower freq due to conjugation.
1535	Bending ()		Characteristic amide coupling band.
1120	Stretching ()		Ether linkage.

C. Mass Spectrometry (EI-MS)

The fragmentation pattern follows a predictable pathway driven by the stability of the benzoyl cation and the cleavage of the ether linkage.

- Molecular Ion (

):

(Weak or absent due to labile ether).

- Base Peak:

(Benzoyl cation,

).

Fragmentation Pathway:

- -Cleavage: Loss of the methoxycarbonylmethyl radical () generates the stabilized -acyliminium ion.
- McLafferty-like Rearrangement: Not favored due to lack of -hydrogens, but simple amide cleavage dominates.

Ion Identity	Structure
223	Molecular Ion
192	Loss of methoxy group.
164	Loss of ester group.
134	-methylenebenzamide cation.
105	Base Peak (Benzoyl).
77	Phenyl cation.

Experimental Protocol: Synthesis & Purification

This protocol utilizes the acid-catalyzed condensation of

-hydroxymethylbenzamide (or benzamide/paraformaldehyde) with methyl glycolate.

Reagents

- Benzamide: 1.0 eq (12.1 g)

- Paraformaldehyde: 1.1 eq (3.3 g)
- Methyl Glycolate: 1.5 eq (13.5 g)
- Catalyst:
 - Toluenesulfonic acid (pTSA), 0.05 eq.
- Solvent: Toluene (for azeotropic water removal) or 1,2-Dichloroethane.

Workflow

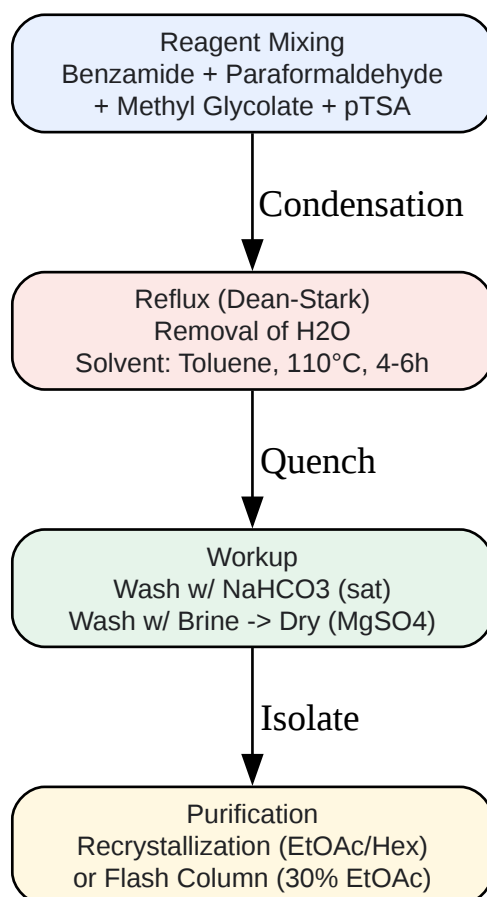


Fig 2. Synthesis workflow for Methyl (benzamidomethoxy)acetate.

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Step-by-Step Procedure

- Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

- Reaction: Suspend Benzamide (12.1 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol), and Methyl Glycolate (13.5 g, 150 mmol) in Toluene (100 mL). Add pTSA (0.95 g).
- Reflux: Heat to reflux. The mixture will clarify as the reaction proceeds. Continue until the theoretical amount of water (~1.8 mL) is collected in the trap (approx. 4–6 hours).
- Workup: Cool to room temperature. Wash the organic phase with saturated () to remove acid catalyst and unreacted glycolic acid. Wash with brine, dry over anhydrous , and filter.
- Isolation: Concentrate the solvent under reduced pressure. The residue is typically a viscous oil that solidifies upon standing or trituration with hexane/ether.
- Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to obtain white crystalline needles.

References

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